Thermodynamic Stability: 1,4-Difluorobenzene is 14.1 kJ/mol More Stable Than Its Ortho Isomer
Density Functional Theory (DFT) calculations demonstrate that 1,4-difluorobenzene is significantly more stable than 1,2-difluorobenzene. The relative energies show 1,4-difluorobenzene to be only 2.5 kJ/mol less stable than the most stable isomer (1,3-difluorobenzene), compared to 1,2-difluorobenzene which is 16.6 kJ/mol less stable [1]. This near-meta stability makes 1,4-difluorobenzene a more robust and less reactive building block for applications where unwanted side reactions due to strain are a concern.
| Evidence Dimension | Relative thermodynamic stability |
|---|---|
| Target Compound Data | 2.5 kJ/mol less stable than 1,3-difluorobenzene |
| Comparator Or Baseline | 1,2-difluorobenzene: 16.6 kJ/mol less stable than 1,3-difluorobenzene; 1,3-difluorobenzene: baseline (most stable isomer) |
| Quantified Difference | 1,4-difluorobenzene is 14.1 kJ/mol more stable than 1,2-difluorobenzene. |
| Conditions | DFT calculations (B3LYP/6-311+G**) in the gas phase at 298.15 K |
Why This Matters
Higher thermodynamic stability correlates with reduced tendency for thermal decomposition or unwanted side reactions, ensuring consistent performance in high-temperature syntheses and long-term storage.
- [1] Taskinen, E. (2000). Relative Stabilities and Molecular Structures of Isomeric Dihalobenzenes. A DFT Study. Structural Chemistry, 11, 293–301. View Source
